1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide
Description
1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide is a heterocyclic compound featuring an imidazo[1,2-b]pyrazole core substituted with a cyclopropylmethyl group at the 1-position and a carboxamide moiety at the 6-position. This structure combines the metabolic stability imparted by the cyclopropyl group with the hydrogen-bonding capacity of the carboxamide group, making it a promising candidate for targeting enzymes or receptors involved in cancer and inflammation .
Properties
IUPAC Name |
1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-10(15)8-5-9-13(6-7-1-2-7)3-4-14(9)12-8/h3-5,7H,1-2,6H2,(H2,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLUFEZVNSUDAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN3C2=CC(=N3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Imidazo[1,2-b]pyrazole Core
- The bicyclic core is synthesized by cyclization reactions starting from pyrazole and imidazole precursors.
- Cyclization may be promoted by heating in polar aprotic solvents such as dimethylformamide or 1,2-dichloroethane.
- Bases like triethylamine or 4-dimethylaminopyridine are often used to facilitate the cyclization.
Introduction of the Cyclopropylmethyl Group
- N-alkylation of the imidazo[1,2-b]pyrazole nitrogen with cyclopropylmethyl halides (e.g., bromide or chloride) is performed.
- Typical conditions include the use of a base such as potassium carbonate or sodium hydride in solvents like dimethylformamide or tetrahydrofuran.
- The reaction temperature ranges from room temperature to reflux, depending on substrate reactivity.
Carboxamide Formation at the 6-Position
- The carboxamide group is introduced by coupling the corresponding carboxylic acid or its activated derivative with an amine.
- Coupling agents commonly employed include carbodiimides (e.g., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride), bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride, or 1,1'-carbonyldiimidazole.
- The reaction is conducted in solvents such as dichloromethane or dimethylformamide at temperatures from 0°C to room temperature.
- Bases like triethylamine or 4-dimethylaminopyridine are used to scavenge acids formed during coupling.
Detailed Reaction Conditions and Reagents
| Step | Reagents/Conditions | Solvent(s) | Temperature Range | Notes |
|---|---|---|---|---|
| Cyclization to form core | Pyrazole and imidazole precursors, base (e.g., triethylamine) | DMF, 1,2-dichloroethane | -10°C to reflux | Polar aprotic solvents preferred for efficient cyclization |
| N-Alkylation with cyclopropylmethyl halide | Cyclopropylmethyl bromide/chloride, base (K2CO3, NaH) | DMF, THF | Room temp to reflux | Alkylation targets nitrogen atom on imidazo[1,2-b]pyrazole ring |
| Amide coupling | Carboxylic acid or activated derivative, coupling agent (EDCI, bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride), base (TEA, DMAP) | DCM, DMF | 0°C to room temp | Coupling agents facilitate peptide bond formation; reaction monitored for completion |
| Purification | Crystallization, silica gel chromatography | — | — | Classical purification methods to isolate pure product |
Representative Synthetic Route (Based on Patent WO2012146318A1)
- Step 1: Synthesis of intermediate acid derivative by cyclization of pyrazole and imidazole precursors.
- Step 2: Activation of the acid group using coupling agents such as bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride.
- Step 3: Coupling of the activated acid with cyclopropylmethylamine or introduction of the cyclopropylmethyl substituent via alkylation.
- Step 4: Hydrolysis or deprotection steps as needed to yield the carboxamide final compound.
- Step 5: Purification by crystallization or chromatography.
Analytical and Purification Notes
- Reaction progress is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Final products are characterized by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.
- Purification methods such as recrystallization and silica gel column chromatography are employed to achieve high purity.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Core Formation | Cyclization of pyrazole and imidazole derivatives in polar aprotic solvents with base |
| N-Alkylation | Reaction with cyclopropylmethyl halides under basic conditions |
| Amide Formation | Coupling of carboxylic acid derivative with amine using carbodiimide or phosphinic chloride coupling agents |
| Solvents | Dichloromethane, dimethylformamide, tetrahydrofuran, 1,2-dichloroethane |
| Bases | Triethylamine, 4-dimethylaminopyridine, potassium carbonate, sodium hydride |
| Temperatures | From -10°C to reflux temperatures depending on step |
| Purification | Crystallization, silica gel chromatography |
Research Findings and Optimization
- The use of coupling agents from peptide chemistry enhances the efficiency and yield of amide bond formation.
- Palladium-catalyzed coupling reactions (e.g., Suzuki coupling) can be employed for further functionalization of the heterocyclic core if required.
- Reaction conditions are optimized to minimize side reactions and improve selectivity, including temperature control and choice of solvent.
- Hydrolysis steps using strong bases like sodium hydroxide are used to convert intermediates to acids prior to amide formation.
- The described synthetic routes are scalable and adaptable for industrial production using continuous flow reactors and automated platforms, improving throughput and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing functional groups on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Explored for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes such as kinases, which play a crucial role in cell signaling and regulation . By binding to the active site of these enzymes, the compound can modulate their activity and influence various biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide with structurally related compounds, focusing on substituents, physicochemical properties, and biological activities:
Structural and Functional Analysis
- Cyclopropylmethyl vs. Cycloalkyl Substituents : The cyclopropylmethyl group (target compound) offers a balance between steric bulk and metabolic stability compared to larger cycloalkyl groups (e.g., cyclobutylmethyl in ). The smaller cyclopropane ring may enhance binding to hydrophobic enzyme pockets while minimizing steric hindrance .
- Carboxamide vs. Other Functional Groups: The carboxamide at position 6 enables hydrogen bonding with biological targets, a critical feature absent in analogs with methyl (e.g., ) or hydroxymethyl () groups.
- Dihydro vs.
Biological Activity
Overview
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide is a heterocyclic compound belonging to the imidazo[1,2-b]pyrazole family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. The structural characteristics of this compound allow it to interact with various biological targets, influencing numerous biochemical pathways.
The biological activity of this compound is largely attributed to its ability to modulate enzyme activity and receptor interactions. Notably, pyrazoles are known for their role in inhibiting kinases and other regulatory proteins involved in cell signaling pathways.
Key Targets
- Kinases : This compound has been shown to inhibit specific kinases that play pivotal roles in cellular signaling.
- Inflammatory Mediators : It has demonstrated potential in modulating the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses.
This compound exhibits significant biochemical properties:
- Enzyme Inhibition : The compound inhibits enzymes involved in metabolic pathways, thereby affecting metabolic flux.
- Cell Signaling Modulation : It influences key signaling pathways such as MAPK/ERK, which are integral to cell growth and survival.
Case Studies
- Anti-inflammatory Activity : A study evaluated the compound's effects on RAW264.7 cells, revealing a down-regulation of TNF-α and IL-6 levels. The results indicated that the compound could inhibit these inflammatory markers significantly compared to established drugs like celecoxib .
- Anticancer Potential : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by disrupting critical signaling pathways involved in cell survival and proliferation.
Data Table: Biological Activity Summary
| Biological Activity | Effectiveness (IC50) | Comparison with Standards |
|---|---|---|
| COX-2 Inhibition | 5.68 μM | Celecoxib: 3.60 μM |
| TNF-α Suppression | 63.1% inhibition | Celecoxib: 72.7% |
| IL-6 Suppression | 70.3% inhibition | Celecoxib: 76.8% |
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Cyclization Reactions : Using cyclopropylmethylamine with imidazole derivatives under controlled conditions.
- Catalytic Methods : Employing catalysts such as palladium or copper to enhance yield and purity.
Applications in Scientific Research
This compound has a wide array of applications:
- Medicinal Chemistry : Investigated for its potential as an anti-inflammatory and anticancer agent.
- Biochemical Research : Used to study enzyme inhibition and protein-ligand interactions.
- Industrial Applications : Its unique properties make it valuable in developing advanced materials and pharmaceuticals.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted pyrazoles with carboxamide precursors. Key steps include:
- Cyclization : Use of DMF as a solvent under reflux to promote ring closure (similar to methods for ethyl 6-methylsulfanyl-imidazo[1,2-b]pyrazole derivatives) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol or methanol .
- Characterization : Confirm structure via /-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for unambiguous stereochemical assignment .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability and residual solvent content .
- Spectroscopy : -NMR integration ratios and absence of extraneous peaks confirm purity. IR spectroscopy validates functional groups (e.g., carboxamide C=O stretch at ~1680 cm) .
Q. What solubility and formulation strategies are recommended for in vitro bioactivity assays?
- Methodological Answer :
- Solubility Screening : Test in DMSO (primary stock), followed by dilution in PBS or cell culture media (final DMSO concentration ≤0.1%) .
- Co-solvents : For poor aqueous solubility, use cyclodextrins or surfactants (e.g., Tween-80) to enhance dispersion .
Q. What preliminary biological screening models are suitable for this compound?
- Methodological Answer :
- Antimicrobial Activity : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to establish IC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
- Methodological Answer :
- Analog Synthesis : Modify the cyclopropylmethyl group (e.g., replace with methyl, benzyl, or fluorinated alkyl groups) and assess impact on target binding .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) against enzymes like bacterial dihydrofolate reductase (DHFR) to predict binding modes .
- In Vitro Validation : Compare IC values of analogs in enzyme inhibition assays (e.g., DHFR activity measured via NADPH oxidation) .
Q. How should researchers address contradictory data in pharmacological studies (e.g., varying IC across assays)?
- Methodological Answer :
- Assay Standardization : Control variables like pH, temperature, and ATP concentration in kinase assays .
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., luciferase reporters) for functional activity .
- Dose-Response Curves : Use 8–12-point dilution series to minimize variability .
Q. What strategies are effective for elucidating the mechanism of action of this compound?
- Methodological Answer :
- Target Identification : Employ chemical proteomics (e.g., affinity chromatography with immobilized compound) to pull down binding proteins .
- Pathway Analysis : RNA-seq or phosphoproteomics to identify dysregulated pathways in treated vs. untreated cells .
- Mutagenesis Studies : Engineer point mutations in predicted target enzymes (e.g., DHFR) to confirm binding residues .
Q. How can stability and degradation profiles be assessed under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and UV light conditions .
- LC-MS Monitoring : Identify degradation products and quantify half-life (t) in simulated gastric fluid (SGF) and plasma .
- Formulation Optimization : Use lyophilization or liposomal encapsulation to enhance shelf-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
